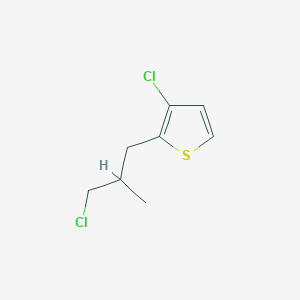
4-Hydroxychroman-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid typically involves the reaction of 6-hydroxy-2,5,7,8-tetramethylchroman with appropriate reagents under controlled conditions. One common method includes the use of propargyl bromide in dry acetone with anhydrous potassium carbonate at 50°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds that retain the core benzopyran structure .
Applications De Recherche Scientifique
4-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is extensively used in scientific research due to its antioxidant properties. Some key applications include:
Mécanisme D'action
The antioxidant activity of 4-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is primarily due to its ability to scavenge free radicals and reactive oxygen species (ROS). It achieves this by donating hydrogen atoms to neutralize these reactive species, thereby preventing cellular damage. The compound also inhibits lipid peroxidation and protects cellular components such as DNA, proteins, and lipids from oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 4-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid include:
6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid: Another derivative of vitamin E with similar antioxidant properties.
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Known for its use in various chemical reactions and biological studies.
3-Hydroxy-4[3,4-dihydro-3-oxo-2H-1,4-benzoxazin-4-yl]: A compound with moderate biological activity.
Uniqueness
What sets 4-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid apart is its water solubility and potent antioxidant activity, making it highly effective in both aqueous and lipid environments. This dual solubility enhances its versatility and efficacy in various applications, from biological research to industrial formulations .
Propriétés
Formule moléculaire |
C10H10O4 |
|---|---|
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
4-hydroxy-3,4-dihydro-2H-chromene-2-carboxylic acid |
InChI |
InChI=1S/C10H10O4/c11-7-5-9(10(12)13)14-8-4-2-1-3-6(7)8/h1-4,7,9,11H,5H2,(H,12,13) |
Clé InChI |
SLSUBOSBTBJRCO-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=CC=CC=C2OC1C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


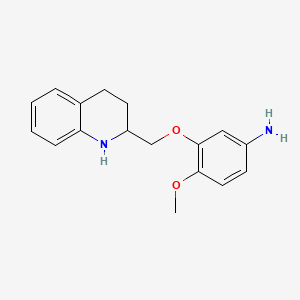
![6-Ethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13242136.png)
![2-[(Heptan-2-yl)amino]propan-1-ol](/img/structure/B13242143.png)
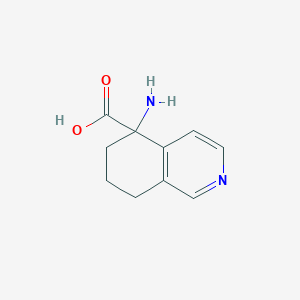

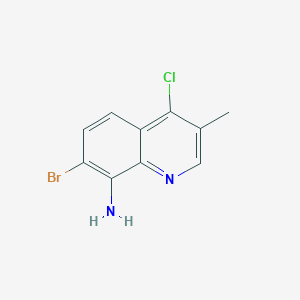
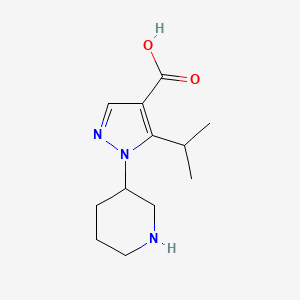

![2,2,2-Trifluoro-1-{octahydro-1H-pyrrolo[3,4-c]pyridin-2-yl}ethan-1-one](/img/structure/B13242175.png)
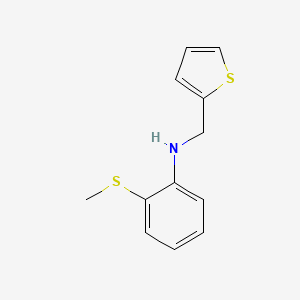
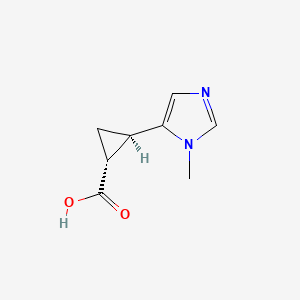
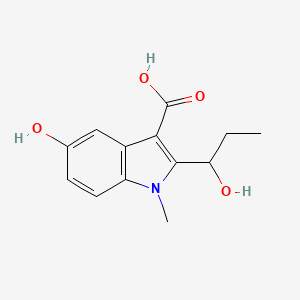
![1-{[(2-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13242197.png)
